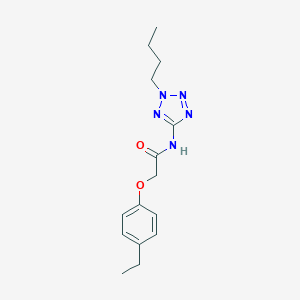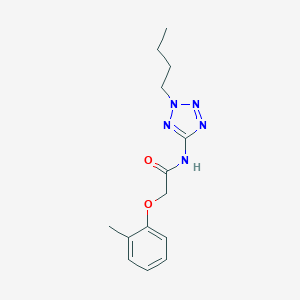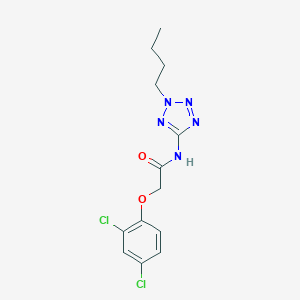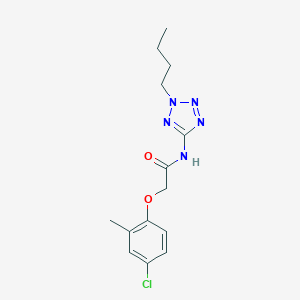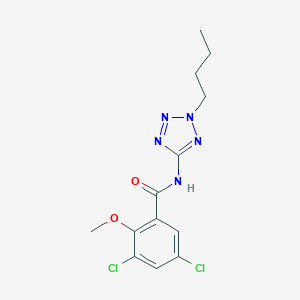
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide, also known as CBE, is a chemical compound that has been widely used in scientific research for its ability to inhibit various enzymes and proteins. CBE has been found to have potential therapeutic applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to form covalent bonds with the active site cysteine residue of cathepsin B, leading to irreversible inhibition of the enzyme. Similarly, N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to bind to the active site of MAO-B, leading to reversible inhibition of the enzyme.
Biochemical and Physiological Effects:
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to have various biochemical and physiological effects. Inhibition of cathepsin B by N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been shown to induce apoptosis in cancer cells, thereby making it a potential therapeutic agent for cancer treatment. Inhibition of MAO-B by N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been shown to increase the levels of dopamine and serotonin in the brain, leading to potential therapeutic applications in treating Parkinson's disease and depression.
实验室实验的优点和局限性
The advantages of using N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide in lab experiments include its potency as an inhibitor of enzymes and proteins, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in treating various diseases. The limitations of using N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide in lab experiments include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide. One direction is to investigate its potential therapeutic applications in treating Alzheimer's disease, as it has been found to inhibit the activity of β-secretase, an enzyme that is involved in the production of amyloid β-peptide, a key component of Alzheimer's disease. Another direction is to investigate the use of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide as a tool for studying the role of cathepsin B and MAO-B in various diseases. Additionally, further research is needed to determine the safety and efficacy of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide as a potential therapeutic agent for cancer and other diseases.
合成方法
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and the resulting product is purified by recrystallization. The yield of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide obtained through this method is around 75%.
科学研究应用
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been extensively used in scientific research for its ability to inhibit various enzymes and proteins. It has been found to be a potent inhibitor of cathepsin B, a lysosomal cysteine protease that is involved in the degradation of proteins. N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has also been found to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidation of monoamine neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been shown to have potential therapeutic applications in treating Parkinson's disease.
属性
分子式 |
C16H13ClN2O2S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
InChI 键 |
HTZYSXGCCPCFMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
规范 SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)



![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)


